molecular formula C10H13N3 B11738287 4-(4,5-Dihydro-4-methyl-1H-imidazol-2-yl)phenylamine CAS No. 868260-16-6

4-(4,5-Dihydro-4-methyl-1H-imidazol-2-yl)phenylamine

Cat. No.: B11738287
CAS No.: 868260-16-6
M. Wt: 175.23 g/mol
InChI Key: KLKKLKAARKRYCV-UHFFFAOYSA-N
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Description

4-(4,5-Dihydro-4-methyl-1H-imidazol-2-yl)phenylamine is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a phenylamine group attached to the imidazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dihydro-4-methyl-1H-imidazol-2-yl)phenylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with glyoxal and ammonia, followed by cyclization to form the imidazole ring . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher throughput and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dihydro-4-methyl-1H-imidazol-2-yl)phenylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted imidazoles, N-oxide derivatives, and various phenylamine-substituted compounds .

Mechanism of Action

The mechanism of action of 4-(4,5-Dihydro-4-methyl-1H-imidazol-2-yl)phenylamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The phenylamine group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,5-Dihydro-4-methyl-1H-imidazol-2-yl)phenylamine is unique due to the presence of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Properties

CAS No.

868260-16-6

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)aniline

InChI

InChI=1S/C10H13N3/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13)

InChI Key

KLKKLKAARKRYCV-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(N1)C2=CC=C(C=C2)N

Origin of Product

United States

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